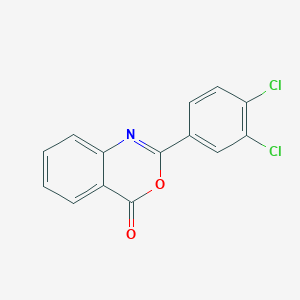

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Description

2-(3,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a 3,4-dichlorophenyl group at position 2. The dichlorophenyl group enhances lipophilicity and electronic effects, making this compound a candidate for enzyme inhibition and herbicidal applications .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(18)19-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTNZCJAUKLNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3,4-dichloroaniline with phosgene in the presence of a base to form the corresponding isocyanate. This intermediate is then cyclized to produce the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoxazinone core reacts with nucleophiles like amines and hydrazines, leading to ring-opening or functionalization.

Reaction with Amines

In ethanol under reflux, 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one reacts with primary/secondary amines to form substituted benzamides. For example:

-

Benzylamine yields 3,5-dibromo-2-(3,4-dichlorobenzoylamino)-N-benzylbenzamide .

-

Piperidine produces 3,5-dibromo-2-(3,4-dichlorobenzoylamino)-N-piperidinylbenzamide .

Mechanism : The amide bond in the benzoxazinone undergoes nucleophilic attack, followed by ring-opening and reformation into a benzamide derivative .

Ring-Opening and Rearrangement with Hydrazine

Hydrazine induces a tandem ring-opening/ring-closing process, converting benzoxazinones into quinazolin-4-ones:

-

Reaction with hydrazine hydrate forms 6,8-dibromo-2-(3,4-dichlorophenyl)-3-(2-(3,4-dichlorobenzoylamino)-3,5-dibromobenzamido)quinazolin-4-one (compound 8 ) .

Key Evidence :

-

¹H-NMR : A peak at δ 4.599 ppm (NH₂ group) disappears upon D₂O addition .

-

IR : Absorption bands at 3,395 cm⁻¹ (N–H stretch) confirm the transformation .

Electrophilic Substitution and Functionalization

The aromatic rings undergo electrophilic substitution under controlled conditions:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Bromine in acetic acid | 3,5-Dibromo derivatives | |

| Acylation | 3,4-Dichlorobenzoyl chloride | Tetrazole-functionalized benzoxazinone |

Cyclization Reactions

Reactions with sodium azide or malonic acid derivatives lead to fused heterocycles:

-

With sodium azide : Forms 3,5-dibromo-2-(5-(3,4-dichlorophenyl)-1H-tetrazol-1-yl)benzoic acid (compound 16 ) .

-

With malonic acid : Generates 2-(6,8-dibromo-2-(3,4-dichlorophenyl)-4H-benzo[d] oxazin-4-ylidene)malonic acid .

Hydrolysis and Decarboxylation

Under acidic or basic hydrolysis, the benzoxazinone ring decomposes:

-

Acidic conditions (6 M HCl): Hydrolysis of the amide bond occurs, yielding anthranilic acid derivatives .

-

Basic conditions (K₂CO₃): Facilitates cyclization back to benzoxazinone via intermediate carboxylate formation .

Microwave-Assisted Reactions

Thermal or microwave irradiation accelerates reactions:

-

Heating with triethyl orthobenzoate produces dihydro intermediates (e.g., (±)-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones) or fully aromatized benzoxazin-4-ones, depending on substituent electronics .

Mechanistic Insights

Scientific Research Applications

Herbicidal Applications

2-(3,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one has been evaluated for its herbicidal properties. Research indicates that it exhibits selective herbicidal activity against certain weeds while being less toxic to crops such as soybeans and grains.

Herbicidal Efficacy

- Mechanism of Action : The compound functions by inhibiting specific biochemical pathways in target plants, leading to reduced growth and development.

- Case Study : In a study comparing various benzoxazinones, this compound demonstrated significant herbicidal activity with an IC50 value indicating effective inhibition at low concentrations .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound.

Research Findings

- Cell Line Studies : The compound has shown promising results against breast cancer cell lines (MCF-7), with an IC50 value of approximately 70.74 μg/mL. This suggests that it may effectively inhibit cancer cell proliferation .

- Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through various molecular pathways.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with cellular signaling pathways, affecting cell growth and proliferation. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

The 3,4-dichlorophenyl group confers distinct properties compared to other substituents:

- Herbicidal Activity: Derivatives with 2,4-dichlorophenoxy groups (e.g., 3m, 3o) exhibit IC50 values comparable to commercial herbicides like 2,4-D. The dichlorophenyl group enhances binding to biological targets, mimicking hormone herbicides .

- Enzyme Inhibition : 2-(3,4-Dichlorophenyl) derivatives are hypothesized to inhibit enzymes like Cathepsin G, similar to analogs with Ki values of 0.84–5.5 µM ().

Physical-Chemical Properties

- Spectroscopic Data : The dichlorophenyl group influences IR and NMR profiles. For example, carbonyl stretching in IR (~1766 cm⁻¹) and aromatic proton shifts in ¹H-NMR (δ 7.50–9.03 ppm) align with halogenated analogs .

- Solubility : Dichlorophenyl substitution increases hydrophobicity compared to methoxy or hydroxy derivatives (e.g., 3l in ), impacting bioavailability.

Industrial and Pharmaceutical Relevance

- Patents: Derivatives like 2-(2-thienyl)-4H-3,1-benzoxazin-4-one () and UV-3638 () are patented for herbicide and UV stabilizer applications, respectively.

- Green Chemistry : The iminium cation method () aligns with green chemistry principles, reducing waste and energy use compared to older protocols.

Biological Activity

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including herbicidal potency, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzoxazinone family, characterized by a benzene ring fused to a benzoxazine moiety. Its chemical formula is , and it features two chlorine atoms on the phenyl ring, which enhances its biological activity.

Herbicidal Activity

Research has demonstrated that this compound exhibits significant herbicidal properties. A study evaluated its effectiveness against various weeds, comparing its activity to that of commercial herbicides like 2,4-D.

| Compound | IC50 (μg/mL) | Comparison with 2,4-D |

|---|---|---|

| This compound | 70.74 ± 3.95 | Comparable |

| 2,4-D | 6.06 | Standard reference |

The herbicidal activity was assessed through root and stalk growth inhibition assays on barnyardgrass and rape plants. The results indicated that the compound's efficacy is comparable to established herbicides, making it a candidate for further development in agricultural applications .

Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives of benzoxazinones exhibit potent anti-cancer properties. Specifically, the compound demonstrated significant cytotoxicity against P388 leukemia cells with an ID50 of approximately 9.9 μM . This suggests potential applications in cancer therapy.

| Compound | Cell Line | ID50 (μM) |

|---|---|---|

| This compound | P388 leukemia | 9.9 |

| Nitrobenzoxazinone (related compound) | P388 leukemia | 8.9 |

The mechanism of action appears to involve cell cycle disruption and apoptosis induction, which are critical pathways in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in plant growth and cancer cell proliferation.

- Cell Cycle Modulation : It alters the distribution of cells across different phases of the cell cycle, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Agricultural Application : Field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields.

- Oncology Research : In vitro studies showed that when combined with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one?

The compound is typically synthesized via a two-step process:

- Step 1 : N-Benzoylation of anthranilic acid derivatives using substituted benzoyl chlorides in pyridine.

- Step 2 : Dehydrative cyclization under reflux with acetic anhydride or similar agents to form the benzoxazinone core. Key intermediates, such as 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, are validated using IR spectroscopy (υC=O at ~1720–1740 cm⁻¹) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1724 cm⁻¹) and C=N (~1602 cm⁻¹) stretching vibrations .

- 1H/13C NMR : Confirms substituent positions (e.g., dichlorophenyl protons at δ 7.4–8.0 ppm) and aromatic ring geometry .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How do steric and electronic factors influence the ring-opening reactions of this compound?

The reactivity of the benzoxazinone ring toward nucleophiles (e.g., hydrazine) depends on:

- Steric Hindrance : Bulky substituents at position 2 (e.g., 3,4-dichlorophenyl) slow ring-opening by hindering nucleophilic attack.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) polarize the carbonyl group, increasing electrophilicity and accelerating ring-opening. Experimental validation involves monitoring reaction kinetics in ethanol under reflux and analyzing products via IR and NMR .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular Docking : AutoDock 4.0 or similar tools assess binding affinity to targets (e.g., human neutrophil elastase) using ligand-receptor energy minimization .

- Structure-Activity Relationships (SAR) : Substituent effects (e.g., Cl, OCH₃) on bioactivity are modeled via DFT calculations and comparative IC₅₀ assays .

Q. What strategies resolve contradictions in spectral data interpretation for benzoxazinone derivatives?

- Cross-Validation : Combine IR, NMR, and mass spectrometry to distinguish between tautomeric forms or regioisomers.

- Dynamic NMR : Resolve rotational barriers in substituted derivatives (e.g., hindered aryl groups) .

- X-ray Crystallography : Definitive structural assignment for ambiguous cases (e.g., hydrogen bonding patterns) .

Q. What in vitro assays assess the antibacterial potential of this compound derivatives?

- Agar Dilution Method : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Evaluate bactericidal kinetics at sub-MIC levels. Derivatives with 2-substituted aminobenzoic acid moieties show enhanced activity due to improved membrane permeability .

Q. How does substituent variation at position 2 affect reaction pathways in nucleophilic additions?

- Electron-Deficient Aryl Groups (e.g., 3,4-dichlorophenyl): Favor nucleophilic attack at the carbonyl carbon, leading to hydrazide formation.

- Electron-Rich Groups (e.g., 4-methoxyphenyl): Stabilize intermediates via resonance, promoting alternative pathways like ring expansion. Mechanistic studies involve isolating intermediates (e.g., hydrazides) and analyzing reaction progress via TLC (solvent system: ethyl acetate/butanol/water 6:3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.